molecular formula C17H26ClN3O B214809 N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3-methylbutanamide

N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3-methylbutanamide

Cat. No. B214809
M. Wt: 323.9 g/mol
InChI Key: KSMLUAGQYZZZAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3-methylbutanamide, also known as CEP-1347, is a small-molecule inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway. JNK is a member of the mitogen-activated protein kinase (MAPK) family, which plays an important role in regulating cellular processes such as proliferation, differentiation, and apoptosis. CEP-1347 has been shown to have potential therapeutic applications in a variety of neurological disorders, including Parkinson's disease, Alzheimer's disease, and stroke.

Mechanism of Action

N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3-methylbutanamide exerts its therapeutic effects by inhibiting the JNK signaling pathway. JNK is activated by a variety of stress stimuli, including oxidative stress, inflammation, and protein misfolding, and plays a key role in regulating cellular responses to stress. Inhibition of JNK by N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3-methylbutanamide has been shown to reduce neuronal apoptosis, inflammation, and oxidative stress, all of which are thought to contribute to the pathogenesis of neurological disorders.
Biochemical and Physiological Effects
N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3-methylbutanamide has been shown to have a number of biochemical and physiological effects in animal models of neurological disorders. These include the reduction of oxidative stress and inflammation, the protection of dopaminergic neurons from degeneration, the reduction of amyloid-beta deposition, and the improvement of cognitive and motor function.

Advantages and Limitations for Lab Experiments

One advantage of N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3-methylbutanamide for lab experiments is its specificity for the JNK signaling pathway, which allows for the selective inhibition of this pathway without affecting other signaling pathways. However, one limitation of N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3-methylbutanamide is its relatively low potency, which may limit its effectiveness in certain experimental settings.

Future Directions

There are several future directions for research on N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3-methylbutanamide. One area of research is the development of more potent and selective JNK inhibitors, which may have greater therapeutic potential than N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3-methylbutanamide. Another area of research is the investigation of the role of JNK signaling in other neurological disorders, such as multiple sclerosis and traumatic brain injury. Finally, the potential use of N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3-methylbutanamide in combination with other therapeutic agents, such as antioxidants or anti-inflammatory drugs, should be explored.

Synthesis Methods

The synthesis of N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3-methylbutanamide involves several steps, including the reaction of 4-(4-ethylpiperazin-1-yl)aniline with 3-chloro-4-fluorobenzaldehyde to form the intermediate N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-fluorobenzamide. This intermediate is then reacted with 3-methylbutanoyl chloride to form the final product, N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3-methylbutanamide.

Scientific Research Applications

N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3-methylbutanamide has been extensively studied for its potential therapeutic applications in neurological disorders. In animal models of Parkinson's disease, N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3-methylbutanamide has been shown to protect dopaminergic neurons from degeneration and improve motor function. Similarly, in animal models of Alzheimer's disease, N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3-methylbutanamide has been shown to reduce amyloid-beta deposition and improve cognitive function. N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3-methylbutanamide has also been shown to have potential therapeutic applications in stroke, where it has been shown to reduce ischemic brain injury and improve neurological function.

properties

Product Name

N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3-methylbutanamide

Molecular Formula

C17H26ClN3O

Molecular Weight

323.9 g/mol

IUPAC Name

N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3-methylbutanamide

InChI

InChI=1S/C17H26ClN3O/c1-4-20-7-9-21(10-8-20)16-6-5-14(12-15(16)18)19-17(22)11-13(2)3/h5-6,12-13H,4,7-11H2,1-3H3,(H,19,22)

InChI Key

KSMLUAGQYZZZAS-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)CC(C)C)Cl

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)CC(C)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.